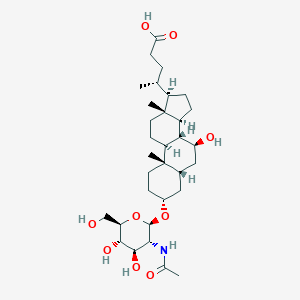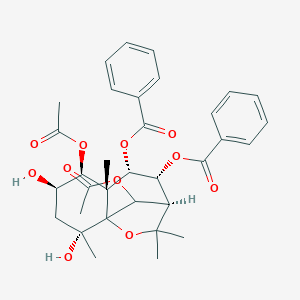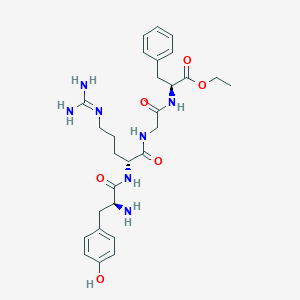
Tyrosyl-arginyl-glycyl-phenylalanine ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tyrosyl-arginyl-glycyl-phenylalanine ethyl ester (YRGPE) is a peptide derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This peptide is synthesized through a well-established method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. In
Mechanism of Action
The mechanism of action of Tyrosyl-arginyl-glycyl-phenylalanine ethyl ester is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in the production of reactive oxygen species (ROS). ROS are highly reactive molecules that can cause damage to cells and tissues. By inhibiting the production of ROS, Tyrosyl-arginyl-glycyl-phenylalanine ethyl ester may help to protect cells and tissues from oxidative stress. Tyrosyl-arginyl-glycyl-phenylalanine ethyl ester has also been shown to have anti-inflammatory properties by inhibiting the activity of pro-inflammatory cytokines.
Biochemical and Physiological Effects
Tyrosyl-arginyl-glycyl-phenylalanine ethyl ester has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. Tyrosyl-arginyl-glycyl-phenylalanine ethyl ester has also been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). In addition, Tyrosyl-arginyl-glycyl-phenylalanine ethyl ester has been shown to improve cognitive function in animal models of Alzheimer's disease and stroke.
Advantages and Limitations for Lab Experiments
Tyrosyl-arginyl-glycyl-phenylalanine ethyl ester has several advantages for lab experiments. It is stable and easy to handle. It is also relatively inexpensive compared to other peptides. However, Tyrosyl-arginyl-glycyl-phenylalanine ethyl ester has some limitations. It has poor solubility in water, which can make it difficult to use in some experiments. In addition, Tyrosyl-arginyl-glycyl-phenylalanine ethyl ester can be degraded by proteolytic enzymes, which can affect its activity.
Future Directions
There are several future directions for research on Tyrosyl-arginyl-glycyl-phenylalanine ethyl ester. One area of research is the development of Tyrosyl-arginyl-glycyl-phenylalanine ethyl ester analogs with improved solubility and stability. Another area of research is the investigation of the potential use of Tyrosyl-arginyl-glycyl-phenylalanine ethyl ester in the treatment of cancer. In addition, further studies are needed to fully understand the mechanism of action of Tyrosyl-arginyl-glycyl-phenylalanine ethyl ester and its potential use in the treatment of neurodegenerative diseases.
Conclusion
In conclusion, Tyrosyl-arginyl-glycyl-phenylalanine ethyl ester is a peptide derivative that has potential therapeutic applications in the treatment of various diseases. It is synthesized through a solid-phase peptide synthesis method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. While there are still many questions to be answered about Tyrosyl-arginyl-glycyl-phenylalanine ethyl ester, its potential for therapeutic use makes it an exciting area of research for the future.
Synthesis Methods
Tyrosyl-arginyl-glycyl-phenylalanine ethyl ester is synthesized through a solid-phase peptide synthesis method. This method involves the sequential addition of amino acids to a resin-bound peptide chain. The amino acids are protected by different chemical groups to prevent unwanted reactions during the synthesis process. After the peptide chain is synthesized, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The final product is obtained as a white powder.
Scientific Research Applications
Tyrosyl-arginyl-glycyl-phenylalanine ethyl ester has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. Tyrosyl-arginyl-glycyl-phenylalanine ethyl ester has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and stroke. In addition, Tyrosyl-arginyl-glycyl-phenylalanine ethyl ester has been shown to have anti-tumor properties and may have potential in cancer therapy.
properties
CAS RN |
117062-52-9 |
|---|---|
Product Name |
Tyrosyl-arginyl-glycyl-phenylalanine ethyl ester |
Molecular Formula |
C28H39N7O6 |
Molecular Weight |
569.7 g/mol |
IUPAC Name |
ethyl (2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C28H39N7O6/c1-2-41-27(40)23(16-18-7-4-3-5-8-18)34-24(37)17-33-26(39)22(9-6-14-32-28(30)31)35-25(38)21(29)15-19-10-12-20(36)13-11-19/h3-5,7-8,10-13,21-23,36H,2,6,9,14-17,29H2,1H3,(H,33,39)(H,34,37)(H,35,38)(H4,30,31,32)/t21-,22+,23-/m0/s1 |
InChI Key |
DOLAHRVYTBNXSN-ZRBLBEILSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
SMILES |
CCOC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
sequence |
YRGF |
synonyms |
Tyr-Arg-Gly-Phe-OEt tyrosyl-arginyl-glycyl-phenylalanine ethyl este |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



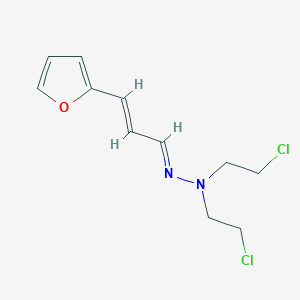
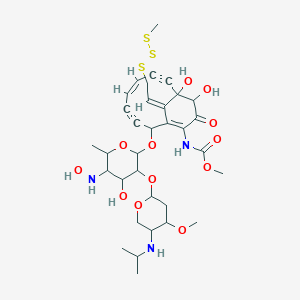
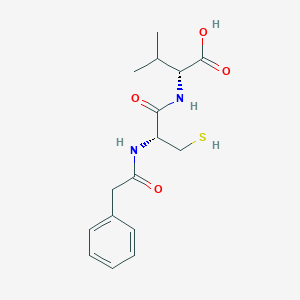
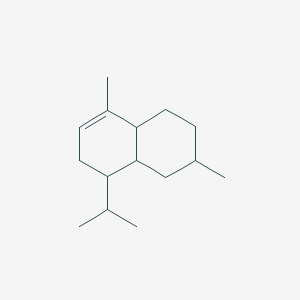
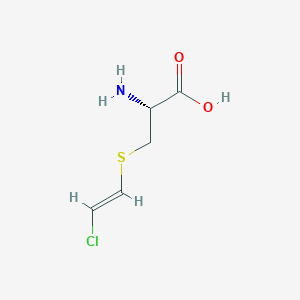
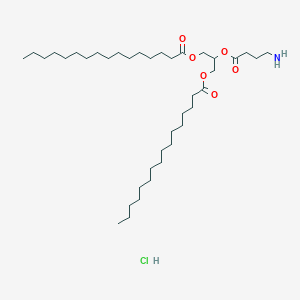
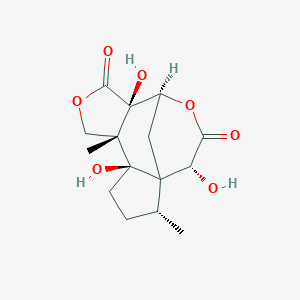
![(2R,3R,4R,5R,6R)-6-[(1R,2R)-2-[(3S,10R,13S,16R,17R)-3,16-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-1,2-dihydroxypropyl]-2,4-dimethyl-2-piperidin-3-yloxyoxane-3,4,5-triol](/img/structure/B218466.png)
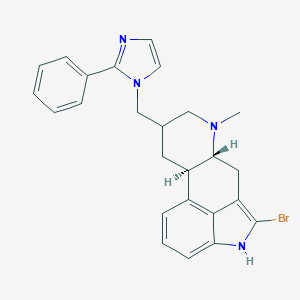
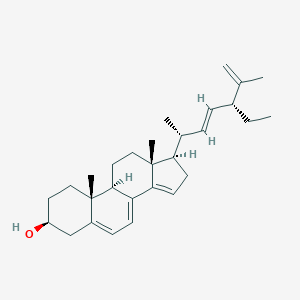
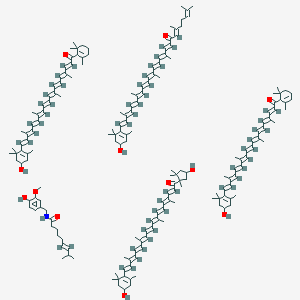
![(2S,3S,4S,5R)-6-[[(2S)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B218531.png)
